molecular formula C11H6BrN3O B1604457 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile CAS No. 1017789-04-6

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Cat. No.: B1604457
CAS No.: 1017789-04-6
M. Wt: 276.09 g/mol
InChI Key: ZUOADFNKCASAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring, an oxy linkage connecting the pyrimidine ring to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile typically involves the following steps:

  • Bromination of Pyrimidine: : The starting material, pyrimidine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

  • Formation of Pyrimidin-2-yloxy Intermediate: : The brominated pyrimidine is then reacted with a suitable hydroxylating agent to form the pyrimidin-2-yloxy intermediate. This step may involve the use of reagents such as sodium hydroxide or potassium hydroxide under controlled conditions.

  • Coupling with Benzonitrile: : The pyrimidin-2-yloxy intermediate is then coupled with benzonitrile through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives with altered functional groups.

  • Reduction: : Reduction reactions involving reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine or other reduced forms.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

    Substitution: Amines, thiols, alkoxides, bases like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Substituted derivatives with different nucleophiles replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug discovery. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound is explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its structural features allow for the design of molecules with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the nitrile group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound may inhibit or activate specific enzymes, alter receptor signaling, or interfere with nucleic acid functions, depending on its structure and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-pyrimidin-2-yloxy)-benzonitrile
  • 2-(5-Fluoro-pyrimidin-2-yloxy)-benzonitrile
  • 2-(5-Iodo-pyrimidin-2-yloxy)-benzonitrile

Comparison

Compared to its analogs, 2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile exhibits unique reactivity due to the presence of the bromine atom. Bromine, being larger and more polarizable than chlorine or fluorine, imparts distinct electronic and steric effects. This can influence the compound’s binding affinity to biological targets and its reactivity in chemical transformations. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which may not be as prominent with other halogens.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrN3O/c12-9-6-14-11(15-7-9)16-10-4-2-1-3-8(10)5-13/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOADFNKCASAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650604
Record name 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-04-6
Record name 2-[(5-Bromopyrimidin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Reactant of Route 2
Reactant of Route 2
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-Bromo-pyrimidin-2-yloxy)-benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.